molecular formula C28H22ClF3N6O3 B560149 Ivosidenib CAS No. 1448347-49-6

Ivosidenib

Katalognummer: B560149
CAS-Nummer: 1448347-49-6
Molekulargewicht: 583.0 g/mol
InChI-Schlüssel: WIJZXSAJMHAVGX-DHLKQENFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ivosidenib, marketed under the brand name Tibsovo, is an anti-cancer medication primarily used for the treatment of acute myeloid leukemia and cholangiocarcinoma. It is a small molecule inhibitor of the isocitrate dehydrogenase-1 (IDH1) enzyme, which is often mutated in various forms of cancer. By inhibiting this enzyme, this compound helps to reduce the abnormal production of the oncometabolite 2-hydroxyglutarate, thereby promoting the differentiation of malignant cells .

Wissenschaftliche Forschungsanwendungen

Ivosidenib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es das mutierte Isocitrat-Dehydrogenase-1 (IDH1)-Enzym hemmt. Dieses Enzym ist für die Umwandlung von Alpha-Ketoglutarat in 2-Hydroxyglutarat verantwortlich, einem Onkometaboliten, der die Tumorentstehung fördert. Durch die Hemmung dieser Umwandlung reduziert this compound den Spiegel von 2-Hydroxyglutarat, wodurch die Differenzierung von malignen Zellen ermöglicht und ihre Proliferation gehemmt wird .

Ähnliche Verbindungen:

    IDH305: Ein weiterer Inhibitor des mutierten IDH1-Enzyms.

    Olutasidenib (FT2102): Ein selektiver Inhibitor des mutierten IDH1-Enzyms.

    Vorasidenib (AG881): Zielt sowohl auf IDH1- als auch auf IDH2-Mutationen ab.

    BAY1436032: Hemmt sowohl IDH1- als auch IDH2-Mutationen.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner hohen Selektivität und Potenz für das mutierte IDH1-Enzym. Es wurde umfassend untersucht und hat signifikante klinische Vorteile bei Patienten mit IDH1-mutierten Krebsarten gezeigt. Seine Fähigkeit, das mutierte Enzym spezifisch anzugreifen und gleichzeitig das Wildtyp-Enzym zu schonen, macht es zu einem wertvollen therapeutischen Mittel .

Wirkmechanismus

Target of Action

Ivosidenib is a first-in-class, oral small molecule, potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) . IDH1 is an enzyme that is often mutated and overexpressed in some cancers, leading to aberrant cell growth and proliferation .

Mode of Action

This compound works by blocking the abnormal mIDH1 enzyme that some cancer cells with specific changes in the IDH-1 gene make . By inhibiting the mutated IDH1, it blocks the enzymatic activity and further differentiation of cancer cells .

Biochemical Pathways

The mIDH1 enzyme inappropriately catalyses the production of 2-hydroxyglutarate (2-HG) , an oncometabolite that promotes tumorigenesis . This compound exerts a cytostatic (stabilizing) effect on mIDH1 tumors, presumably by suppressing the production of 2-HG .

Pharmacokinetics

This compound is absorbed rapidly following single and multiple oral doses . It is taken once daily on days 1-28 in 28-day cycles . After adjusting for concomitant drug effects, the pharmacokinetic characteristics of this compound were found to be similar between Chinese and non-Chinese patients .

Result of Action

Blocking the abnormal enzyme may make cancer cells differentiate to become more like normal cells and grow more slowly . This compound treatment has been shown to significantly prolong progression-free survival (PFS) and almost double the disease control rate compared with placebo .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as diet. Furthermore, the response of patients to this compound can be affected by the presence of other drugs, as indicated by the adjustment of pharmacokinetic characteristics for concomitant drug effects .

Biochemische Analyse

Biochemical Properties

Ivosidenib plays a crucial role in biochemical reactions by inhibiting the mutant IDH1 enzyme . This interaction disrupts the enzyme’s normal function, altering the production of certain metabolites within the cell.

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its inhibition of the IDH1 enzyme can lead to changes in the levels of certain metabolites, which can have downstream effects on various cellular processes .

Molecular Mechanism

The mechanism of action of this compound involves binding to the mutant IDH1 enzyme, inhibiting its activity . This can lead to changes in gene expression and disrupt normal cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that it has a significant impact on the survival of patients with IDH1-mutated acute myeloid leukemia and advanced cholangiocarcinoma , indicating its long-term effects on cellular function.

Metabolic Pathways

This compound is involved in the metabolic pathway of the IDH1 enzyme . By inhibiting this enzyme, it can affect metabolic flux and the levels of certain metabolites.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Ivosidenib umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Pyrrolidinrings, die Einführung der Cyanopyridin-Einheit und die Einarbeitung der Difluorcyclobutylgruppe. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und Reagenzien wie Chlorierungsmitteln und Fluorierungsmitteln .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, ist aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzreaktoren, kontinuierlicher Flusschemie und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ivosidenib durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre pharmakologischen Eigenschaften untersucht werden können .

Vergleich Mit ähnlichen Verbindungen

    IDH305: Another inhibitor of the mutant IDH1 enzyme.

    Olutasidenib (FT2102): A selective inhibitor of the mutant IDH1 enzyme.

    Vorasidenib (AG881): Targets both IDH1 and IDH2 mutations.

    BAY1436032: Inhibits both IDH1 and IDH2 mutations.

Uniqueness of Ivosidenib: this compound is unique in its high selectivity and potency for the mutant IDH1 enzyme. It has been extensively studied and has shown significant clinical benefits in patients with IDH1-mutated cancers. Its ability to specifically target the mutant enzyme while sparing the wild-type enzyme makes it a valuable therapeutic agent .

Biologische Aktivität

Ivosidenib (AG-120) is a first-in-class oral small-molecule inhibitor targeting mutant isocitrate dehydrogenase 1 (IDH1), specifically the R132H mutation. This compound has garnered attention for its role in treating various malignancies characterized by IDH1 mutations, including acute myeloid leukemia (AML) and cholangiocarcinoma. The biological activity of this compound is primarily characterized by its ability to lower levels of the oncometabolite 2-hydroxyglutarate (2-HG), which is implicated in tumorigenesis.

This compound selectively inhibits the mutant IDH1 enzyme, leading to a significant reduction in 2-HG levels. Elevated 2-HG is associated with epigenetic alterations and impaired cellular differentiation, contributing to oncogenesis. By inhibiting the mutant enzyme, this compound restores normal metabolic processes and promotes differentiation of cancer cells.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates rapid absorption, with a half-life ranging from 72 to 297 hours after a single dose. Steady-state plasma concentrations are achieved within 14 days of dosing. In clinical studies, maximal inhibition of plasma 2-HG was observed during the first treatment cycle, with a median reduction of 56.7% in patients with chondrosarcoma and similar results in cholangiocarcinoma patients .

Case Studies

  • Cholangiocarcinoma : In a phase 3 trial (ClarIDHy), patients with IDH1-mutated cholangiocarcinoma treated with this compound exhibited a median progression-free survival (PFS) of 2.7 months compared to 1.4 months in the placebo group . Notably, some patients achieved sustained responses exceeding 12 months.
  • Acute Myeloid Leukemia : In AML, particularly in patients with IDH1 mutations, treatment with this compound has shown promising results in inducing remission and prolonging survival. A study reported that the overall response rate was significantly higher in patients receiving this compound compared to historical controls .

Summary of Clinical Trials

Study Population Dose Outcome
ClarIDHy TrialIDH1-mutated cholangiocarcinoma500 mg once dailyMedian PFS: 2.7 months vs. placebo (1.4 months)
Phase I StudyChondrosarcoma500 mg once dailyMedian reduction in plasma 2-HG: 56.7%
Phase I Glioma StudyIDH1-mutated glioma500 mg once dailyReduced tumor growth; well tolerated

Safety Profile

This compound is generally well-tolerated, with serious adverse events occurring in only about 2% of patients treated for cholangiocarcinoma . The most common side effects include fatigue, nausea, and liver function test abnormalities, which are manageable and do not typically necessitate discontinuation of therapy.

Research Findings

Recent studies have highlighted the ongoing exploration of this compound's efficacy across various tumor types exhibiting IDH1 mutations:

  • Gliomas : Preliminary data indicate that treatment leads to significant reductions in tumor-associated 2-HG levels and potential tumor growth inhibition .
  • Combination Therapies : Investigations into combining this compound with other agents are underway to enhance therapeutic efficacy and overcome resistance mechanisms observed in certain malignancies.

Eigenschaften

IUPAC Name

(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJZXSAJMHAVGX-DHLKQENFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)[C@@H](C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClF3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027928
Record name Ivosidenib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Ivosidenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14568
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Isocitrate dehydrogenase 1 (IDH1) is a metabolic enzyme in the cytoplasm and peroxisomes that plays a role in many cellular processes, including mitochondrial oxidative phosphorylation, glutamine metabolism, lipogenesis, glucose sensing, and regulation of cellular redox status. IDH1 converts isocitrate to α-ketoglutarate (α-KG), a normal metabolite in the carboxylic acid cycle. Multiple cancers are associated with missense mutations in IDH1, leading to the substitution of the amino acid arginine 132 in the enzyme active site, acquired gain-of-function activity, and increased enzyme activity. IDH1 mutation results in the accumulation of D-2-hydroxyglutarate (D-2HG), an oncometabolite that is structurally similar to α-KG. D-2HG inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, which play a role in histone and DNA demethylation along with other cellular processes. Inhibition of these enzymes leads to histone and DNA hypermethylation and a block in cell differentiation, including hematopoietic differentiation. With histone hypermethylation, methylation-sensitive insulators cannot regulate the activation of oncogenes. Excess D-2HG ultimately interferes with cellular metabolism and alters epigenetic regulation towards oncogenesis. Ivosidenib inhibits the mutant IDH1 at much lower concentrations than the wild-type enzyme. It targets gene mutations at position R132, with R132H and R132C being the most common mutations. In mouse xenograft models of IDH1-mutated AML, ivosidenib caused a decrease in D-2HG levels in a dose-dependent manner and induced myeloid differentiation _in vitro_ and _in vivo_. Ivosidenib works to inhibit histone demethylases and restore normal methylation conditions to promote cell differentiation and oncogene regulation.
Record name Ivosidenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14568
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1448347-49-6
Record name Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448347-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ivosidenib [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448347496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ivosidenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14568
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ivosidenib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IVOSIDENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2PCN8MAM6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary molecular target of ivosidenib?

A1: this compound is a potent, selective, small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). [, , , , ]

Q2: How do mutations in isocitrate dehydrogenase 1 (IDH1) contribute to cancer development?

A2: Mutations in IDH1 lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts cellular processes and promotes tumor growth. [, , , , ]

Q3: What is the mechanism of action of this compound in inhibiting mIDH1?

A3: this compound binds to mIDH1 and blocks its ability to convert α-ketoglutarate to 2-HG, thereby reducing 2-HG levels. [, ]

Q4: What are the downstream effects of this compound treatment on cancer cells?

A4: By inhibiting mIDH1 and reducing 2-HG levels, this compound promotes differentiation of malignant cells, potentially leading to tumor regression. [, , ]

Q5: How does this compound affect the immune response in the tumor microenvironment?

A5: Research suggests that this compound treatment may enhance anti-tumor immunity by increasing interferon signaling and CD8+ T-cell infiltration in the tumor microenvironment. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is not explicitly mentioned in the provided research papers.

Q7: Is there any available spectroscopic data for this compound?

A7: The provided research papers do not contain specific spectroscopic data for this compound.

Q8: Does this compound possess any catalytic properties itself?

A8: this compound acts as an enzyme inhibitor and does not exhibit intrinsic catalytic properties. [, ]

Q9: Have computational methods been employed to study this compound?

A9: Yes, three-dimensional (3D) modeling has been utilized to understand the interactions between this compound and IDH1, particularly regarding the impact of second-site IDH1 mutations on drug binding. []

Q10: How do structural modifications of this compound affect its activity and potency?

A10: The research indicates that second-site mutations in IDH1 can alter the binding of this compound, potentially leading to reduced inhibitory potency. []

Q11: What is the primary route of administration for this compound?

A11: this compound is administered orally. [, , , , , ]

Q12: How is this compound metabolized in the body?

A12: this compound is primarily metabolized through oxidative pathways in the liver. [, , ]

Q13: Does this compound exhibit a dose-dependent pharmacokinetic profile?

A13: Yes, this compound displays dose-dependent bioavailability, with higher doses leading to proportionally greater exposure. [, ]

Q14: Are there any known drug-drug interactions with this compound?

A14: this compound is a moderate inducer of CYP3A4 and CYP2B6 enzymes, potentially affecting the metabolism of co-administered drugs metabolized by these enzymes. It also inhibits P-glycoprotein, which may impact the transport of other drugs. [, , , ]

Q15: What is the relationship between this compound exposure and its pharmacodynamic effects?

A15: Studies suggest a dose- and exposure-dependent relationship between this compound and 2-HG reduction in tumors. [, ]

Q16: Does hepatic impairment affect the pharmacokinetics of this compound?

A16: Mild hepatic impairment shows negligible effects, while moderate hepatic impairment can reduce total this compound exposure, though the unbound fraction may increase. []

Q17: Does this compound affect triazole levels in patients?

A17: this compound can significantly reduce the serum levels of triazole antifungal medications like posaconazole and voriconazole, likely due to its effects on CYP enzymes and drug transporters. []

Q18: What types of preclinical models have been used to study this compound's efficacy?

A18: Preclinical studies have utilized cell-based assays, xenograft mouse models, and genetically engineered mouse models to investigate the anti-tumor effects of this compound. [, ]

Q19: What clinical trials have been conducted with this compound?

A19: Several phase I and III clinical trials have evaluated this compound in patients with mIDH1 AML, MDS, and cholangiocarcinoma, demonstrating encouraging response rates and clinical benefits. [, , , , ]

Q20: How effective is this compound in treating relapsed or refractory acute myeloid leukemia (AML)?

A20: In clinical trials, this compound demonstrated promising activity in patients with relapsed or refractory AML harboring an IDH1 mutation, leading to durable remissions and transfusion independence. []

Q21: What is the efficacy of this compound in combination with azacitidine for newly diagnosed AML?

A21: Clinical trials have shown that the combination of this compound and azacitidine significantly improves event-free survival and overall survival compared to azacitidine alone in patients with newly diagnosed IDH1-mutated AML. [, ]

Q22: What are the known mechanisms of resistance to this compound?

A22: Resistance mechanisms include co-occurring mutations, particularly in receptor tyrosine kinase (RTK) pathway genes, and the emergence of second-site mutations in IDH1 that restore 2-HG production. [, ]

Q23: Can patients develop resistance to this compound after initially responding to treatment?

A23: Yes, secondary resistance to this compound can occur, often due to the emergence of new mutations, including those in IDH2 and second-site mutations in IDH1. []

Q24: What are the common adverse events associated with this compound treatment?

A24: Common adverse events reported in clinical trials include diarrhea, fatigue, nausea, decreased appetite, and differentiation syndrome. [, , , , ]

Q25: What is differentiation syndrome, and how is it managed in patients treated with this compound?

A25: Differentiation syndrome is a potentially serious adverse reaction characterized by fever, respiratory distress, and other symptoms. It is managed with supportive care and corticosteroids. []

Q26: Are there any biomarkers that can predict response to this compound?

A26: Research suggests that patients with lower co-mutational burden may be more likely to respond to this compound. The presence of RTK pathway mutations has been associated with lower response rates. [, ]

Q27: How is response to this compound monitored in patients?

A27: Monitoring includes clinical assessments, blood counts, bone marrow biopsies, and molecular testing to assess changes in IDH1 mutation burden. [, ]

Q28: What analytical methods are used to measure this compound concentrations?

A28: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary method for quantifying this compound levels in biological samples. [, ]

Q29: Are there alternative matrices, besides plasma, for analyzing this compound levels?

A29: Research has shown a strong correlation between this compound concentrations in dried blood spots (DBS) and plasma, indicating DBS as a potential alternative for pharmacokinetic analysis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.